An In-Depth Technical Guide to 2,4,5-Trichlorobenzonitrile: Chemical Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,4,5-Trichlorobenzonitrile: Chemical Properties, Synthesis, and Applications
Executive Summary & Nomenclature Clarification
Before delving into the physicochemical and mechanistic profile of the target compound, a critical registry clarification is required. In chemical databases, CAS Registry Number 6575-13-9 is officially assigned to 2,6-Dimethylbenzonitrile 1[1]. Conversely, 2,4,5-Trichlorobenzonitrile (2,4,5-TCBN) is registered under CAS Number 6575-04-8 2[2].
To maintain strict scientific integrity, this whitepaper focuses on the chemical properties, synthetic utility, and environmental degradation profile of 2,4,5-Trichlorobenzonitrile (CAS 6575-04-8) . As a highly functionalized halogenated aromatic nitrile, 2,4,5-TCBN serves as a pivotal intermediate in the synthesis of fluorinated agrochemicals, a backbone for analytical luminescent reagents (e.g., luminol), and a primary photolysis product of the widely used fungicide chlorothalonil.
Physicochemical Profile
The reactivity of 2,4,5-TCBN is dictated by the strong electron-withdrawing nature of both the nitrile group and the three chlorine substituents. This highly electron-deficient aromatic ring is exceptionally susceptible to nucleophilic aromatic substitution ( SNAr ).
Table 1: Quantitative Physicochemical Properties of 2,4,5-TCBN
| Property | Value | Source / Verification |
| Chemical Name | 2,4,5-Trichlorobenzonitrile | |
| CAS Registry Number | 6575-04-8 | 2[2] |
| Molecular Formula | C 7 H 2 Cl 3 N | 2[2] |
| Molecular Weight | 206.46 g/mol | |
| Melting Point | 84 - 86 °C | 3[3] |
| SMILES | ClC1=C(Cl)C=C(C#N)C(Cl)=C1 | 2[2] |
| InChI Key | VMUDTFWVYQOOFU-UHFFFAOYSA-N |
Core Mechanistic Pathways & Industrial Applications
Halogen Exchange (Halex) Fluorination
2,4,5-TCBN is a primary substrate for synthesizing fluorobenzonitriles (e.g., 2,4,5-trifluorobenzonitrile) via the Halex reaction 4[4]. The mechanism relies on an SNAr pathway where the electron-withdrawing cyano group stabilizes the anionic Meisenheimer intermediate. By reacting 2,4,5-TCBN with an alkali metal fluoride (KF or CsF) at elevated temperatures (80–220 °C) in an aprotic dipolar solvent, the chlorine atoms are sequentially substituted by fluorine[4].
Fig 1: Halex (Halogen Exchange) SNAr mechanism for fluorinating 2,4,5-Trichlorobenzonitrile.
Synthesis Scaffold for Analytical Luminescent Reagents (Luminol)
Derivatives of 2,4,5-TCBN are critical in the synthesis of high-purity luminol, a chemiluminescent reagent used extensively in forensics and biomedical assays. The process utilizes 3-amino-2,4,5-trichlorobenzonitrile, which undergoes a multi-step transformation involving hydrazine hydrate, sulfuric acid, hydrogen peroxide, and sodium cyanide to yield the final luminescent product5[5].
Fig 2: Step-by-step synthesis of Luminol from 3-amino-2,4,5-trichlorobenzonitrile.
Environmental Chemistry: Photodegradation of Chlorothalonil
In environmental and agricultural chemistry, 2,4,5-TCBN is identified as a primary photolysis intermediate of chlorothalonil (CTL), a broad-spectrum fungicide. Under UV irradiation, CTL undergoes dechlorination and decyanation to form 2,4,5-TCBN. Studies show that utilizing reflective materials (like silver-white aluminum foil) significantly accelerates this degradation process 6[6].
Table 2: Chlorothalonil Photodegradation Kinetics (Silver-White Al Foil Reactor) [6]
| UV Lamp Count | Half-Life ( t1/2 ) | Degradation Rate Increase (%) |
| 1 | 76.09 min | Baseline |
| 2 | 30.90 min | +146.2% |
| 3 | 23.90 min | +218.3% |
| 4 | 16.41 min | +363.8% |
Validated Experimental Protocols
Protocol 1: Anhydrous Halex Fluorination of 2,4,5-TCBN
Objective: Replace chlorine substituents with fluorine to yield 2,4,5-trifluorobenzonitrile. Causality & Rationale: The reaction requires strictly anhydrous conditions. Trace water reacts with the activated aromatic ring to form phenolic byproducts, drastically reducing the yield of the fluorinated target. A low-boiling aprotic solvent (e.g., toluene or xylene) is used to azeotropically remove water prior to the reaction[4].
Step-by-Step Methodology:
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Preparation: Charge a reactor with 1.0 molar equivalent of 2,4,5-TCBN, 3.5 equivalents of spray-dried Potassium Fluoride (KF), and a catalytic amount of tetraphenylphosphonium bromide (phase transfer catalyst).
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Azeotropic Drying: Add 150 mL of sulfolane and 30 mL of toluene. Heat the mixture to 110 °C under a nitrogen atmosphere. Distill off the toluene to azeotropically remove all trace moisture[4].
-
Reaction: Raise the temperature to 180 °C. Maintain vigorous stirring for 12 hours. The phase transfer catalyst lowers the activation energy required for the insoluble fluoride salt to react with the organic substrate.
-
Workup: Cool the mixture to room temperature, filter out the precipitated KCl salts, and isolate the fluorinated product via fractional distillation.
Self-Validation Checkpoint: Analyze an aliquot via GC-MS. The disappearance of the m/z 205 molecular ion (starting material) and the emergence of m/z 157 (trifluoro product) confirms successful halogen exchange. If m/z 187 (phenolic byproduct) is detected, the system was not sufficiently anhydrous.
Protocol 2: HPLC-UV Tracking of CTL Photodegradation to 2,4,5-TCBN
Objective: Monitor the conversion kinetics of Chlorothalonil to 2,4,5-TCBN under UV light. Causality & Rationale: Silver-white aluminum foil is utilized to maximize photon scattering, ensuring uniform UV irradiation of the solution. The rapid spike of 2,4,5-TCBN at 90 minutes indicates it is a primary intermediate, while its subsequent decline confirms its susceptibility to further decyanation/dechlorination under extended UV exposure[6].
Step-by-Step Methodology:
-
Setup: Line a 40 cm diameter enamel bucket with silver-white aluminum foil. Suspend 4 UV lamps equidistant from the center[6].
-
Irradiation: Introduce a standardized aqueous solution of Chlorothalonil (CTL). Activate the UV lamps and maintain the temperature at 25 °C.
-
Sampling: Extract 2 mL aliquots at t=0,30,60,90, and 180 minutes. Quench the reaction immediately by storing samples in amber vials at 4 °C.
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HPLC Analysis: Inject samples into an HPLC equipped with an Agilent XDB-C18 column (4.6 mm × 250 mm, 5 μm). Elute with a 60:40 (v/v) acetonitrile/water mobile phase at 30 °C. Detect CTL at 232 nm and 2,4,5-TCBN at 242 nm[6].
Self-Validation Checkpoint: Perform a mass balance calculation using HPLC peak areas. The molar sum of residual CTL and generated 2,4,5-TCBN at 90 minutes should approximate the initial CTL concentration. A significant deficit indicates premature volatilization or unquantified secondary degradation pathways.
References
- AA Blocks - 6575-04-8 | MFCD07787622 | 2,4,5-Trichlorobenzonitrile URL
- Sigma-Aldrich - 2,4,5-Trichlorobenzonitrile | 6575-04-8 URL
- Google Patents - US5466859A - Process for preparing fluorobenzonitriles URL
- Hubei Desheng Biochemical - How to obtain luminol: the preparation process of analytical luminescent reagents URL
- MDPI - Optimizing UV Photodegradation of Chlorothalonil with Reflective Materials URL
- CymitQuimica - CAS 6575-13-9: 2,6-Dimethylbenzonitrile URL
Sources
- 1. CAS 6575-13-9: 2,6-Dimethylbenzonitrile | CymitQuimica [cymitquimica.com]
- 2. aablocks.com [aablocks.com]
- 3. 2,4,5-trichlorobenzonitrile | 6575-04-8 [sigmaaldrich.com]
- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 5. How to obtain luminol: the preparation process of analytical luminescent reagents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. mdpi.com [mdpi.com]
